molecular formula C26H33NO2 B193406 13-顺-芬雷替尼 CAS No. 75686-07-6

13-顺-芬雷替尼

货号 B193406
CAS 编号: 75686-07-6
分子量: 391.5 g/mol
InChI 键: AKJHMTWEGVYYSE-DRYRGIGMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

A new formulation of fenretinide complexed with 2-hydroxypropyl-beta-cyclodextrin (nanofenretinide) has been developed, characterized by an increased bioavailability and therapeutic efficacy . This new formulation was active in cell lines derived from multiple solid tumors .


Molecular Structure Analysis

The molecular formula of 13-cis-Fenretinide is C26H33NO2 . The molecular weight is 391.546 Da . The structure of 13-cis-Fenretinide is characterized by a polyene chain observed to be S-shaped .


Chemical Reactions Analysis

The polyene chain of 13-cis retinal is observed to be S-shaped. The side chain of Lys216, which is covalently bound to retinal via the Schiff-base linkage, interacts with residues, Asp85 and Thr89 .


Physical And Chemical Properties Analysis

The molecular weight of 13-cis-Fenretinide is 391.546 Da . It has a density of 1.1±0.1 g/cm3 . The boiling point is 597.6±42.0 °C at 760 mmHg .

科学研究应用

  1. 癌症治疗和维生素 A 代谢

    芬雷替尼与其他维生素 A 衍生物一起用于癌症治疗,并且已发现它会影响维生素 A 代谢。它可以抑制参与此过程的酶,这可能有助于其治疗效果和副作用,例如夜盲症和血浆视黄醇水平降低 (Dew、Wardlaw 和 Ong,1993)

  2. 高危神经母细胞瘤的治疗

    芬雷替尼已显示出诱导对其他类维生素 A 耐药的神经母细胞瘤细胞系凋亡的有效性,表明其在治疗高危神经母细胞瘤中的潜在用途。它的作用是增加肿瘤细胞神经酰胺水平,并且在儿科试验中耐受性良好 (Reynolds、Matthay、Villablanca 和 Maurer,2003)

  3. 与其他类维生素 A 的相互作用

    用维甲酸进行预处理可以降低神经母细胞瘤细胞系对芬雷替尼的凋亡反应。这种相互作用是由 Bcl-2 上调和促凋亡芬雷替尼信号通路的抑制介导的 (Armstrong 等人,2011)

  4. 与化疗药物协同诱导凋亡

    芬雷替尼与顺铂、依托泊苷和卡铂等化疗药物联合使用,可以协同增加神经母细胞瘤细胞中的凋亡,表明其作为联合治疗的一部分的潜力 (Lovat 等人,2000)

  5. 癌症预防和治疗中的分子通路

    芬雷替尼的作用主要是通过与核视黄酸受体结合,而这些受体在肿瘤转化中通常会受到损害。它在乳腺癌预防中很有希望,并且正在非小细胞肺癌的试验中进行研究 (Connolly、Nguyen 和 Sukumar,2013)

  6. 凋亡中 GADD153 和 Bak 的诱导

    芬雷替尼通过涉及氧化应激的途径诱导凋亡,独立于视黄酸受体。应激诱导的转录因子 GADD153 和 Bcl2 相关蛋白 Bak 在响应芬雷替尼时上调 (Lovat 等人,2003)

  7. 对卵巢癌的疗效

    芬雷替尼在异种移植模型中对人类卵巢癌显示出疗效,尤其是在与顺铂联合使用时 (Formelli 和 Cleris,1993)

  8. 癌症化学预防的潜力

    芬雷替尼已被评估为各种癌症的化学预防剂。它在临床试验中显示出意想不到的预防活性,如卵巢癌控制 (Kelloff 等人,1999)

  9. 癌症治疗中的药代动力学

    芬雷替尼与其他类维生素 A 的药代动力学已在治疗恶性神经胶质瘤的背景下进行了研究。它显示出较长的消除半衰期,这可能有利于治疗方案 (Le Doze 等人,2000)

  10. 芬雷替尼在儿童癌症治疗中的作用

    芬雷替尼诱导肿瘤细胞细胞毒性而不是分化,并且独立于 RA 受体发挥作用。它在 I 期试验的早期阶段耐受性良好,并且正在与神经酰胺调节剂联合进行临床试验 (Reynolds 和 Lemons,2001)

  11. 芬雷替尼的抗癌活性和肥胖预防

    芬雷替尼影响多个信号通路,并且已发现它可以在临床前研究中预防高脂肪饮食诱导的肥胖和胰岛素抵抗。其作用机制包括操纵类维生素 A 稳态、活性氧生成和抑制神经酰胺合成 (Mody 和 Mcilroy,2014)

  12. 神经母细胞瘤治疗中的骨骼效应

    芬雷替尼在神经母细胞瘤患者中长期使用与过早的长骨骨骺闭合有关,表明该药物具有潜在的骨骼效应 (Steineck、MacKenzie 和 Twist,2016)

属性

IUPAC Name

(2Z,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJHMTWEGVYYSE-DRYRGIGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)NC2=CC=C(C=C2)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-cis-Fenretinide

CAS RN

75686-07-6
Record name Fenretinide, (13Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075686076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenretinide, (13Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC9HY55FGK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-cis-Fenretinide
Reactant of Route 2
Reactant of Route 2
13-cis-Fenretinide
Reactant of Route 3
13-cis-Fenretinide
Reactant of Route 4
13-cis-Fenretinide
Reactant of Route 5
Reactant of Route 5
13-cis-Fenretinide
Reactant of Route 6
Reactant of Route 6
13-cis-Fenretinide

Citations

For This Compound
7
Citations
RE Tennant - 2014 - etheses.whiterose.ac.uk
Fenretinide is a potent chemotherapeutic and chemopreventive against a range of cancer tumour cell lines, namely Ewing’s Sarcoma Family of Tumours (ESFT) which is an aggressive …
Number of citations: 3 etheses.whiterose.ac.uk
MM Song, MR Makena, A Hindle, B Koneru… - Anti-Cancer …, 2019 - ingentaconnect.com
… We defined the activity of 4-HPR metabolites in N-(4-methoxyphenyl)retinamide (MPR), 4-oxo-N-(4-hydroxyphenyl)retinamide (oxoHPR), and the 4-HPR isomer 13-cis-fenretinide (cis-…
Number of citations: 11 www.ingentaconnect.com
WR Sisco, TJ DiFeo - Journal of Chromatography A, 1985 - Elsevier
… O cm/mm and injecting 20 ~1 of the spiked standard solution, The resolution obtained between the fenretinide and 13-cis-fenretinide should be at least 1.4 by using the standard …
Number of citations: 4 www.sciencedirect.com
WR Sisco, PA Schrader, AM McLaughlin… - … of Chromatography A, 1986 - Elsevier
… impurities retinoic acid, p-aminophenol and 13-cis-fenretinide also showed linear responses over the range of interest. The use of 254 nm as a detection wavelength extends the linear …
Number of citations: 9 www.sciencedirect.com
MC Liu, CT Lin, MD Shau, ZS Chen… - Journal of Food and …, 1996 - jfda-online.com
Exposure of the skin to sunshine for long periods of time is known to induce different degrees of erythema or skin cancer in the unprotected skin. Within recent years ultraviolet-…
Number of citations: 29 www.jfda-online.com
BH Chen - Journal of Food and Drug Analysis, 1997 - jfda-online.com
Polycyclic aromatic hydrocarbons (PAHs), formed through incomplete combustion or pyrolysis of wood or gasoline, represents an important class of toxicological compounds because of …
Number of citations: 35 www.jfda-online.com
C Ho, GL Chen - Journal of Food and Drug Analysis, 1996 - jfda-online.com
A review of applications of stability-indicating high-performance liquid chromatographic (HPLC) assay methods for drugs in various pharmaceutical dosage forms is presented. A survey …
Number of citations: 13 www.jfda-online.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。